
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of cyclopropylamine and isoquinoline derivatives, followed by hydrochloride salt formation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and research context .
Comparison with Similar Compounds
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride can be compared with similar compounds such as:
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride:
Other tetrahydroisoquinoline derivatives: These compounds share a common core structure but vary in their substituents and properties.
The uniqueness of 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride lies in its specific cyclopropyl and isoquinoline moieties, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14ClNO |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-cyclopropyl-1,3-dihydroisoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C12H13NO.ClH/c14-12-8-13(10-5-6-10)7-9-3-1-2-4-11(9)12;/h1-4,10H,5-8H2;1H |
InChI Key |
XQKUXUNRLVUINF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC3=CC=CC=C3C(=O)C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13519419.png)

![[3-Chloro-4-(difluoromethoxy)phenyl]hydrazine](/img/structure/B13519429.png)
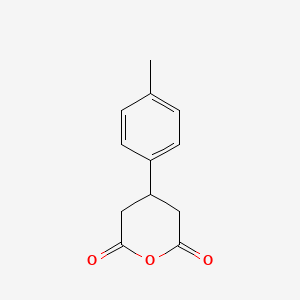
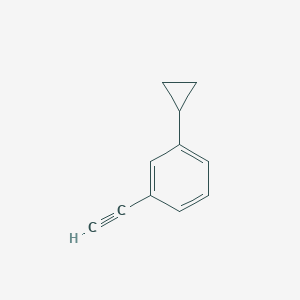
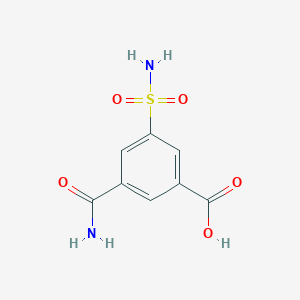
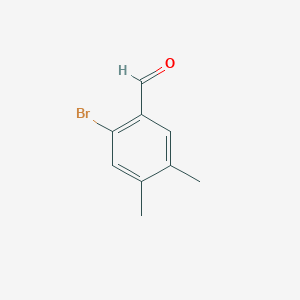


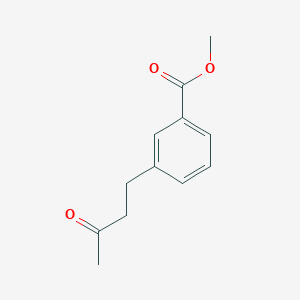
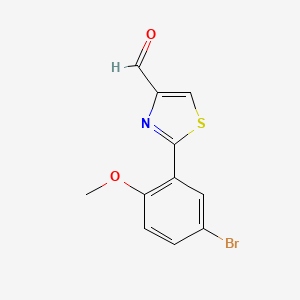
![N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride](/img/structure/B13519484.png)
![1-[2-(Trifluoromethyl)oxetan-2-yl]methanaminehydrochloride](/img/structure/B13519494.png)
